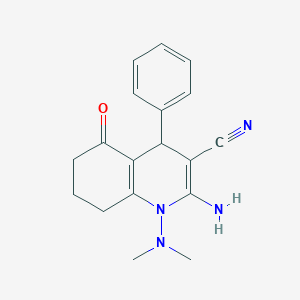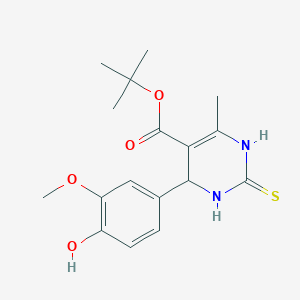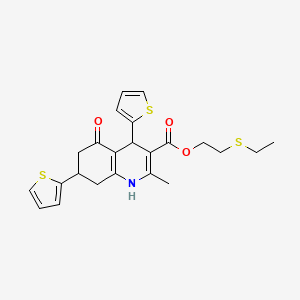![molecular formula C19H18N4O2 B11636948 N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1H-pyrazol-1-ylmethyl)benzohydrazide](/img/structure/B11636948.png)
N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1H-pyrazol-1-ylmethyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. One common method involves the reaction of 2-methoxybenzaldehyde with 3-(1H-pyrazol-1-yl)methylbenzohydrazide in the presence of a catalytic amount of concentrated hydrochloric acid in anhydrous ethanol under reflux conditions . This reaction yields the desired hydrazone compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmaceuticals: The compound is explored for its role in drug design and development, particularly as a lead compound for new therapeutic agents.
Material Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), which play crucial roles in inflammation and oxidative stress . By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators and reactive oxygen species (ROS), thereby exerting its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE
- N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE
Uniqueness
N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-3-[(1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 2-position of the phenyl ring enhances its electron-donating ability, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(pyrazol-1-ylmethyl)benzamide |
InChI |
InChI=1S/C19H18N4O2/c1-25-18-9-3-2-7-17(18)13-20-22-19(24)16-8-4-6-15(12-16)14-23-11-5-10-21-23/h2-13H,14H2,1H3,(H,22,24)/b20-13+ |
InChI Key |
NRHPVHKBXMBZLU-DEDYPNTBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC(=C2)CN3C=CC=N3 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=CC(=C2)CN3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1H-benzotriazol-1-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B11636885.png)

![ethyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636896.png)


![3-{[4-(propan-2-yloxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11636912.png)
![1-(3,4-Dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11636913.png)
![(6Z)-6-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636917.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B11636923.png)
![N-(4-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636932.png)


![methyl 2-{2-(4-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636943.png)
